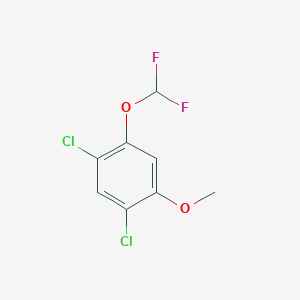

2,4-Dichloro-5-(difluoromethoxy)anisole

Description

Properties

IUPAC Name |

1,5-dichloro-2-(difluoromethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-6-3-7(14-8(11)12)5(10)2-4(6)9/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVVMKRSKHYTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical and Reactive Properties of Dichloro-(difluoromethoxy)anisole Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anisole derivatives are a class of compounds with significant interest in the fields of medicinal chemistry and agrochemistry. The presence of chlorine and fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the chemical and physical properties of commercially available isomers of dichlorinated difluoromethoxy anisole, offering insights into their characteristics and potential applications.

Chemical and Physical Properties

The physicochemical properties of three structural isomers of dichlorinated difluoromethoxy anisole are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | 3,4-Dichloro-5-(difluoromethoxy)anisole | 2,3-Dichloro-5-(difluoromethoxy)anisole | 3,5-Dichloro-4-(difluoromethoxy)anisole |

| CAS Number | 1807058-28-1[1] | 1803817-61-9[2] | 1804936-54-6 |

| Molecular Formula | C₈H₆Cl₂F₂O₂ | C₈H₆Cl₂F₂O₂ | C₈H₆Cl₂F₂O₂ |

| Molecular Weight | 243.03 g/mol [1] | 243.03 g/mol [2] | 243.03 g/mol |

| Appearance | Not specified | Not specified | Not specified |

| Purity | ≥ 95%[1] | Not specified[2] | ≥ 95% |

| InChI Key | Not available | TTYDEIZJOUJYSY-UHFFFAOYSA-N[2] | Not available |

Synthesis and Reactivity

The synthesis of dichlorinated difluoromethoxy anisole isomers typically involves multi-step processes. While specific protocols for 2,4-Dichloro-5-(difluoromethoxy)anisole are not published, a general synthetic approach can be inferred from related preparations.

General Synthetic Strategy

A plausible synthetic route would likely start from a substituted phenol, followed by dichlorination, methoxylation, and finally, difluoromethoxylation. The order of these steps would be critical to achieve the desired substitution pattern.

Caption: A generalized synthetic workflow for dichlorinated difluoromethoxy anisole derivatives.

Experimental Protocol: Illustrative Synthesis of a Dichloroanisole Derivative

The following is an illustrative protocol for the synthesis of a related compound, 4,5-dichloro-2-(4-chlorophenoxy)anisole, which demonstrates a chlorination step in the synthesis of a substituted anisole.

Materials:

-

2-phenoxyanisole

-

1,2-dichloroethane

-

Chlorine gas

-

Methanol

Procedure:

-

A solution of 8 g of 2-phenoxyanisole in 85 ml of 1,2-dichloroethane is prepared.

-

With stirring, 11.5 g of chlorine are introduced into the solution at room temperature over 20 minutes.

-

The reaction mixture is then stirred for an additional 30 minutes at room temperature.

-

The solvent is removed by evaporation.

-

The resulting crystalline residue is recrystallized from methanol to yield 4,5-dichloro-2-(4-chlorophenoxy)anisole.

Potential Biological Activity and Applications

Halogenated aromatic compounds are known to exhibit a wide range of biological activities. The unique combination of dichloro and difluoromethoxy substituents suggests that these anisole derivatives could be of interest in drug discovery and agrochemical development.[2]

Mechanism of Action

While the specific molecular targets of these compounds are unknown, the presence of halogen atoms and a difluoromethoxy group can enhance lipophilicity, which is crucial for membrane permeability and interaction with biological systems.[2] These compounds may act as enzyme inhibitors or receptor modulators.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

Related Compound Activity

Derivatives of the differentiation-inducing factor-1 (DIF-1), which are chlorinated alkylphenones, have demonstrated anti-leukemic activity and the ability to promote glucose consumption in mammalian cells. This suggests that other chlorinated and fluorinated aromatic compounds could possess interesting pharmacological properties.

Safety and Handling

Dichloro-(difluoromethoxy)anisole isomers should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The structural isomers of this compound represent a class of compounds with potential for further investigation in drug discovery and materials science. This technical guide provides a summary of the available chemical data and outlines potential avenues for synthesis and application based on related structures. Further experimental work is necessary to fully characterize the properties and activities of these novel molecules.

References

Technical Guide: Structure Elucidation of 2,4-Dichloro-5-(difluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit theoretical, framework for the structure elucidation of 2,4-dichloro-5-(difluoromethoxy)anisole. Due to the absence of published experimental data for this specific isomer, this document outlines a systematic approach to its synthesis and structural verification based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a predictive reference for researchers engaged in the synthesis and characterization of novel halogenated and fluorinated aromatic compounds.

Introduction

Halogenated and fluorinated anisole derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of chlorine and a difluoromethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific substitution pattern of this compound suggests potential applications as a scaffold in the development of novel therapeutic agents or agrochemicals. This guide presents a hypothetical, yet scientifically grounded, pathway for its synthesis and rigorous structure elucidation.

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound is proposed, commencing from the commercially available 3-methoxyaniline. This multi-step synthesis involves chlorination, diazotization, and subsequent difluoromethylation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.

Synthesis of 2,4-Dichloro-5-methoxyaniline

This procedure is adapted from a known method for the regioselective chlorination of anilines.

Materials:

-

3-Methoxyaniline

-

Copper(II) chloride (CuCl₂)

-

1-Hexyl-3-methylimidazolium chloride (ionic liquid)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-methoxyaniline (1.0 eq) in 1-hexyl-3-methylimidazolium chloride, add copper(II) chloride (3.0 eq).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 1,2,4-Trichloro-5-methoxybenzene via Sandmeyer Reaction

This protocol is a standard Sandmeyer reaction procedure.

Materials:

-

2,4-Dichloro-5-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Copper(I) chloride (CuCl)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Diethyl ether

Procedure:

-

Dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the cuprous chloride solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. Purify by column chromatography.

Synthesis of this compound

This procedure is based on modern methods for the synthesis of aryl difluoromethyl ethers.

Materials:

-

2,4-Dichloro-5-methoxyphenol (hypothetically synthesized from the trichloro-methoxybenzene via demethylation with a reagent like BBr₃)

-

Bromo(difluoro)acetic acid (BrCF₂CO₂H)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4-dichloro-5-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and bromo(difluoro)acetic acid (1.5 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography on silica gel to yield the final product.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₅Cl₂F₂O₂ |

| Molecular Weight | 242.03 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in common organic solvents |

Predicted Spectroscopic Data and Structure Elucidation

The following sections detail the predicted spectroscopic data that would be used to confirm the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a triplet for the difluoromethoxy proton, and two singlets for the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 | s | 1H | Ar-H | The proton at C6 is deshielded by the adjacent chlorine and the para difluoromethoxy group. |

| ~ 7.0 | s | 1H | Ar-H | The proton at C3 is shielded by the ortho methoxy group. |

| ~ 6.6 | t | 1H | -OCF₂H | The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |

| ~ 3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | Ar-C-O (methoxy) | The carbon attached to the methoxy group is deshielded. |

| ~ 150 | Ar-C-O (difluoromethoxy) | The carbon attached to the difluoromethoxy group is also deshielded. |

| ~ 130 | Ar-C-Cl | Carbons bearing chlorine atoms are deshielded. |

| ~ 125 | Ar-C-Cl | |

| ~ 115 (t) | -OC F₂H | The carbon of the difluoromethoxy group will be a triplet due to ¹JCF coupling. |

| ~ 118 | Ar-CH | Aromatic CH carbon. |

| ~ 110 | Ar-CH | Aromatic CH carbon. |

| ~ 56 | -OC H₃ | Typical chemical shift for a methoxy carbon. |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key tool for confirming the presence of the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -80 to -90 | d | -OCF₂ H | The two fluorine atoms of the difluoromethoxy group will appear as a doublet due to coupling with the proton. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic, -OCH₃) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (aryl ether) |

| 1150-1050 | C-F stretch |

| 850-750 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 242/244/246 | Molecular ion ([M]⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |

| 227/229/231 | Loss of a methyl radical (-CH₃). |

| 191/193 | Loss of the difluoromethoxy group (-OCF₂H). |

| 51 | CF₂H⁺ fragment. |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.

In-depth Technical Guide on the Physicochemical Characteristics of 2,4-Dichloro-5-(difluoromethoxy)anisole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties

The physicochemical properties of 2,4-Dichloro-5-(difluoromethoxy)anisole have been estimated using computational models. These predictions offer a valuable starting point for experimental design and computational modeling.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₆Cl₂F₂O₂ | - |

| Molecular Weight | 243.03 g/mol | - |

| Melting Point | 45-75 °C | Wide range indicates uncertainty in prediction. |

| Boiling Point | 250-280 °C | Prediction at standard pressure. |

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates moderate to high lipophilicity. |

| pKa (Acidic) | No acidic pKa predicted | The molecule is not expected to donate protons under physiological conditions. |

| pKa (Basic) | -5.0 to -7.0 | The ether oxygens are very weak bases. |

Physicochemical Properties of Structural Analogs

To provide a frame of reference, the following table summarizes the experimentally determined physicochemical properties of compounds structurally related to this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloro-5-(difluoromethoxy)anisole | C₈H₆Cl₂F₂O₂ | 243.03 | Not available | Not available |

| 2,4-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 28.5 | 103-104 @ 10 Torr |

| 3,5-Dichloro-4-(difluoromethoxy)anisole | C₈H₆Cl₂F₂O₂ | 243.03 | Not available | Not available |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using the capillary method with a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be pulverized)

-

Thermometer (calibrated)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to about 20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Boiling Point Determination

For small quantities of a liquid, the boiling point can be determined using the micro boiling point method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath or heating block)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the tubes to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid into the small test tube.

-

Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into the heating bath. The heat should be applied slowly and evenly.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the aqueous solubility of a compound.

Apparatus:

-

Glass flasks or vials with stoppers

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask. The excess solid ensures that a saturated solution is formed.

-

Seal the flask and place it in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After the equilibration period, check the pH of the suspension.

-

Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Autoburette or a calibrated manual burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

If the compound is expected to be acidic, titrate with a standardized base. If it is expected to be basic, titrate with a standardized acid.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the pKa can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.

Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,4-dichloro-5-(difluoromethoxy)anisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis commences with the commercially available starting material, 3-methoxyphenol, and proceeds through a two-step sequence involving dichlorination and subsequent difluoromethoxylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The proposed synthesis of this compound is a three-step process starting from resorcinol to synthesize the key intermediate 3-methoxyphenol, followed by a dichlorination reaction to yield 2,4-dichloro-5-methoxyphenol. The final step involves the introduction of the difluoromethoxy group to afford the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

This procedure is adapted from established methods for the selective mono-methylation of resorcinol.[1][2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Resorcinol | 110.11 | 11.0 g | 0.1 |

| Dimethyl sulfate | 126.13 | 15.1 g (11.4 mL) | 0.12 |

| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Toluene | - | 75 mL | - |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.5 g | - |

| Glacial acetic acid | 60.05 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 11.0 g (0.1 mol) of resorcinol and 0.5 g of TBAB in 50 mL of toluene and 50 mL of a 2 mol/L sodium hydroxide solution.

-

Heat the mixture to 80°C with vigorous stirring.

-

Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise over 30 minutes, maintaining the temperature at 80°C.

-

After the addition is complete, continue stirring at 80°C for 8 hours.

-

Cool the reaction mixture to room temperature and neutralize to a weakly acidic pH with glacial acetic acid.

-

Separate the organic layer. Extract the aqueous layer with 25 mL of toluene.

-

Combine the organic layers, wash with water and then with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa) to yield 3-methoxyphenol.

Expected Yield: Approximately 66%.[1]

Step 2: Synthesis of 2,4-Dichloro-5-methoxyphenol

This protocol is based on the dichlorination of a similar compound, m-methoxyaniline, and would require optimization for 3-methoxyphenol.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| 3-Methoxyphenol | 124.14 | 12.4 g | 0.1 |

| 1,2-Dichloroethane | 98.96 | 125 mL | - |

| Chlorine gas (Cl₂) | 70.90 | ~14.2 g | ~0.2 |

| Nitrogen gas (N₂) | 28.01 | As needed | - |

Procedure:

-

In a 250 mL jacketed reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and a gas outlet connected to a scrubber, dissolve 12.4 g (0.1 mol) of 3-methoxyphenol in 125 mL of 1,2-dichloroethane.

-

Cool the solution to 0°C using a circulating cooling bath.

-

Slowly bubble chlorine gas into the stirred solution. The reaction is exothermic and the temperature should be maintained between 0-5°C. The amount of chlorine added should be monitored, for example, by weight.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, purge the system with nitrogen gas to remove any excess chlorine.

-

The reaction mixture containing 2,4-dichloro-5-methoxyphenol would likely be used directly in the next step after a work-up procedure to remove the solvent and any acidic byproducts. This may involve washing with a mild base (e.g., sodium bicarbonate solution) and water, followed by drying and solvent evaporation.

Note: The regioselectivity of this chlorination needs to be confirmed experimentally. The methoxy and hydroxyl groups are both ortho-, para-directing, which should favor the formation of the desired 2,4-dichloro isomer.

Step 3: Synthesis of this compound

This procedure is a general method for the difluoromethoxylation of phenols and will require adaptation and optimization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| 2,4-Dichloro-5-methoxyphenol | 193.02 | 19.3 g | 0.1 |

| Sodium chlorodifluoroacetate | 152.46 | 22.9 g | 0.15 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Potassium carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |

Procedure:

-

To a stirred suspension of 27.6 g (0.2 mol) of potassium carbonate in 100 mL of DMF, add 19.3 g (0.1 mol) of 2,4-dichloro-5-methoxyphenol.

-

Heat the mixture to 80-100°C.

-

Add 22.9 g (0.15 mol) of sodium chlorodifluoroacetate portion-wise over 1 hour.

-

Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Starting Materials and Products

| Compound Name | Structure | Molar Mass ( g/mol ) | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | Starting Material |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | Intermediate |

| 2,4-Dichloro-5-methoxyphenol | C₇H₆Cl₂O₂ | 193.02 | Intermediate |

| This compound | C₈H₆Cl₂F₂O₂ | 243.03 | Final Product |

Table 2: Summary of Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Methylation | Dimethyl sulfate, NaOH, TBAB | Toluene/Water | 80 | 8 | ~66[1] |

| 2 | Dichlorination | Chlorine gas | 1,2-Dichloroethane | 0-5 | - | To be determined |

| 3 | Difluoromethoxylation | Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 80-100 | 4-6 | To be determined |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Overview of Dichloro-(difluoromethoxy)anisole Derivatives

A definitive CAS (Chemical Abstracts Service) number for the specific isomer 2,4-Dichloro-5-(difluoromethoxy)anisole could not be located in the public databases searched. The compound may be a novel chemical entity or a less common isomer with limited documentation.

This technical guide will therefore focus on the closely related and documented isomer, 3,5-Dichloro-4-(difluoromethoxy)anisole , and provide broader context on the role of dichlorinated and difluoromethoxylated anisole derivatives in research and development. This information is intended for researchers, scientists, and drug development professionals.

Halogenated and fluorinated anisole derivatives are significant structural motifs in medicinal chemistry and agrochemical development. The inclusion of chlorine atoms can enhance the molecule's reactivity and interaction with biological targets, while the difluoromethoxy group (–OCF₂H) is of particular interest in drug design.[1] This group acts as a bioisostere of hydroxyl, thiol, or methyl groups, is less lipophilic than the related trifluoromethyl group, and can improve metabolic stability, a crucial factor in drug development.[1][2]

Physicochemical Properties: 3,5-Dichloro-4-(difluoromethoxy)anisole

The following data pertains to the isomer CAS Number: 1804936-54-6 .[3][4]

| Property | Value | Source |

| CAS Number | 1804936-54-6 | [4] |

| Molecular Formula | C₈H₆Cl₂F₂O₂ | [3][4] |

| Molecular Weight | 243.03 g/mol | [3][4] |

| IUPAC Name | 1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene | [3] |

| Monoisotopic Mass | 241.9712911 Da | [3] |

| XLogP3 | 4.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 18.5 Ų | [3] |

| Purity Specification | ≥95% (Commercially available) | [4] |

Experimental Protocols: Synthesis

General Synthesis of Aryl Difluoromethoxy Ethers:

-

Deprotonation: A substituted phenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetone) to generate the corresponding phenoxide anion.

-

Difluoromethylation: Gaseous chlorodifluoromethane (CHClF₂) is bubbled through the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride from CHClF₂ to form the aryl difluoromethoxy ether.

-

Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization.

It is important to note that chlorodifluoromethane is an ozone-depleting substance, and its use is regulated.[2]

References

- 1. 2,3-Dichloro-5-(difluoromethoxy)anisole | 1803817-61-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dichloro-4-(difluoromethoxy)anisole | C8H6Cl2F2O2 | CID 121228170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1804936-54-6 3,5-Dichloro-4-(difluoromethoxy)anisole AKSci 4001EG [aksci.com]

The Biological Activity of Dichlorinated Difluoromethoxy Anisoles: A Technical Overview and Future Research Directives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated difluoromethoxy anisoles represent a class of halogenated aromatic compounds with potential applications in pharmacology and agrochemistry. Their unique chemical structure, featuring a combination of chlorine and difluoromethoxy substituents, suggests the possibility of significant biological activity. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research and quantitative data on the specific biological effects of these molecules. This technical guide synthesizes the limited available information on dichlorinated difluoromethoxy anisoles and provides a broader context by examining the biological activities of structurally analogous compounds. By detailing experimental protocols and potential mechanisms of action from related research, this document aims to provide a framework for future investigation into this promising, yet underexplored, class of chemical entities.

Introduction

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in drug discovery and agrochemical development for modulating their physicochemical properties and biological activities. The difluoromethoxy group, in particular, can enhance metabolic stability and binding affinity.[1] Dichlorinated anisole scaffolds are also present in various biologically active compounds. The combination of these features in dichlorinated difluoromethoxy anisoles, such as 2,3-Dichloro-5-(difluoromethoxy)anisole and 3,5-Dichloro-4-(difluoromethoxy)anisole, suggests a high potential for novel biological activities.[1] Despite this, dedicated studies to elucidate their specific pharmacological or pesticidal profiles are conspicuously absent from the public domain. This guide will summarize what is known and extrapolate potential avenues for research based on related structures.

Dichlorinated Difluoromethoxy Anisoles: Current Knowledge

Direct research on the biological activity of dichlorinated difluoromethoxy anisoles is limited. The primary information available relates to their chemical identity and very general statements about their potential.

2.1. Key Compounds

-

2,3-Dichloro-5-(difluoromethoxy)anisole: This compound has been noted for its potential in pharmacology and agrochemistry, with suggestions of antimicrobial and insecticidal properties.[1] However, no quantitative data (e.g., IC50, MIC) or specific mechanisms of action have been published.[1]

-

3,5-Dichloro-4-(difluoromethoxy)anisole: Similar to its isomer, this molecule is identified in chemical databases, but its biological profile remains uncharacterized.

2.2. Postulated Mechanisms of Action

Based on the general structure, potential mechanisms of action for these compounds could include:

-

Enzyme Inhibition: The halogenated aromatic ring could interact with the active sites of various enzymes.

-

Receptor Binding: The overall lipophilicity and electronic properties may facilitate binding to specific cellular receptors, thereby modulating signaling pathways.[1]

Due to the lack of specific data, the remainder of this guide will focus on the biological activities of structurally related compounds to inform future research directions.

Biological Activities of Structurally Analogous Compounds

To infer the potential biological activities of dichlorinated difluoromethoxy anisoles, it is instructive to examine related molecules.

3.1. Antimicrobial and Antifungal Activity

A structurally related compound, 3,5-dichloro-4-methoxybenzaldehyde , which is produced by the mushroom Porostereum spadiceum, has demonstrated significant antimicrobial activity against plant-pathogenic bacteria and fungi.[2] This suggests that the dichlorinated methoxybenzene core is a viable scaffold for antimicrobial agents.

Furthermore, studies on chalcones bearing trifluoromethoxy groups have shown potent antibacterial and antifungal activities.[3] The trifluoromethoxy group was found to be more effective than a trifluoromethyl group in some cases, highlighting the importance of the fluorinated methoxy moiety for antimicrobial efficacy.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Analogs

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| Compound A3 (with trifluoromethyl group) | Bacillus subtilis | 101 | [3] |

| Benzyl penicillin (Standard) | Bacillus subtilis | 95 | [3] |

| Compound A3/B3 (with indole ring) | Various bacteria and fungi | Lower than standard drugs |[3] |

3.2. Insecticidal Activity

The presence of a halogenated aniline moiety in a series of anthranilic diamides has been shown to confer potent insecticidal activity through the activation of ryanodine receptors (RyRs).[4] This suggests that dichlorinated difluoromethoxy anisoles could be investigated as potential insecticides.

Table 2: Insecticidal Activity of Analogous Compounds

| Compound | Pest Species | LC50 (mg L-1) | Reference |

|---|---|---|---|

| Compound IIk | Spodoptera frugiperda | 0.56 | [4] |

| Compound IIaa | Spodoptera frugiperda | 0.46 | [4] |

| Chlorantraniliprole (Standard) | Spodoptera frugiperda | 0.31 |[4] |

Proposed Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of dichlorinated difluoromethoxy anisoles, based on protocols used for analogous compounds.

4.1. Antimicrobial Susceptibility Testing

This protocol is adapted from studies on fluorinated chalcones.[3]

-

Preparation of Test Compounds: Dissolve dichlorinated difluoromethoxy anisoles in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Microorganism Culture: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth and fungal strains (e.g., Candida albicans, Aspergillus niger) in Sabouraud dextrose broth.

-

Broth Microdilution Assay:

-

Dispense the appropriate broth into a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the test compounds in the wells.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (broth with microorganism) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.2. Insecticidal Bioassay

This protocol is based on the evaluation of novel diamide insecticides.[4]

-

Test Insect Rearing: Rear third-instar larvae of a target insect species (e.g., Mythimna separata).

-

Diet Incorporation Method:

-

Prepare a series of concentrations of the dichlorinated difluoromethoxy anisole in a suitable solvent.

-

Incorporate each concentration into an artificial insect diet.

-

Place individual larvae in the wells of a 24-well plate containing the treated diet.

-

Use a diet with solvent only as a negative control.

-

-

Mortality Assessment: Record larval mortality after a set period (e.g., 48-72 hours).

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Potential Signaling Pathways and Mechanisms

Based on the activities of analogous compounds, the following signaling pathways and mechanisms could be relevant for dichlorinated difluoromethoxy anisoles.

5.1. Disruption of Microbial Cell Integrity

The lipophilic nature of these compounds, enhanced by the difluoromethoxy group, may allow them to intercalate into and disrupt microbial cell membranes.

Caption: Proposed mechanism of microbial cell membrane disruption.

5.2. Modulation of Insect Ryanodine Receptors

If these compounds possess insecticidal activity, they may act on the ryanodine receptors in insect muscle cells, leading to uncontrolled calcium release and paralysis.

Caption: Hypothetical modulation of insect ryanodine receptors.

Conclusion and Future Directions

The biological activity of dichlorinated difluoromethoxy anisoles remains a largely unexplored area of chemical research. While direct evidence is scarce, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial and insecticidal agents. The experimental protocols and hypothetical mechanisms of action presented in this guide offer a foundational roadmap for researchers to begin to systematically evaluate this promising class of molecules. Future work should focus on the synthesis of a library of these compounds and their screening in a broad range of biological assays to uncover their therapeutic or agrochemical potential.

References

- 1. 2,3-Dichloro-5-(difluoromethoxy)anisole | 1803817-61-9 | Benchchem [benchchem.com]

- 2. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 2,4-Dichloro-5-(difluoromethoxy)anisole: Assessment of Publicly Available Data

This document addresses the request for an in-depth technical guide on the mechanism of action of the chemical compound 2,4-Dichloro-5-(difluoromethoxy)anisole. Following a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that there is currently no specific information detailing the biological mechanism of action for this compound.

The search included inquiries for biological activity, target protein identification, and pharmacological data. The results were consistently limited to listings by chemical suppliers and entries in chemical databases. These sources provide basic physicochemical properties but do not contain any data related to its effects on biological systems.

While direct information is absent for this compound, searches were broadened to include structurally related compounds to provide some context. For instance, a positional isomer, 2,3-Dichloro-5-(difluoromethoxy)anisole, has been noted for its potential in pharmacology and agrochemistry, with speculation about possible antimicrobial or insecticidal properties. However, this is not accompanied by concrete experimental data on its mechanism of action.[1] Other dichlorinated anisole derivatives are known environmental transformation products of certain herbicides, but this does not elucidate a primary pharmacological mechanism.

Due to the lack of available data, the core requirements of the original request—including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The necessary primary research to populate such a guide does not appear to have been published or made publicly accessible.

At present, the mechanism of action for this compound remains uncharacterized in the public domain. Therefore, a technical guide on its core mechanism, including quantitative data and experimental methodologies, cannot be generated. Researchers interested in this compound would likely need to conduct foundational in vitro and in vivo studies to determine its biological activity and molecular targets.

References

The Enigmatic Core: Exploring the Potential of 2,4-Dichloro-5-(difluoromethoxy)anisole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(difluoromethoxy)anisole is a unique chemical entity characterized by a dichlorinated phenyl ring further substituted with a methoxy and a difluoromethoxy group. While direct research on the medicinal chemistry applications of this specific molecule is not publicly available, an analysis of its constituent structural motifs provides a strong basis for predicting its potential utility in drug discovery and development. This whitepaper will delve into the established roles of dichlorophenyl and difluoromethoxy-containing moieties in medicinal chemistry to extrapolate the potential applications, synthetic strategies, and biological significance of this compound and its derivatives.

The strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy group (OCF₂H), in particular, has garnered significant interest as a bioisostere for other functional groups and for its ability to fine-tune properties such as lipophilicity, metabolic stability, and target-binding interactions.

The Difluoromethoxy Group: A Tool for Property Modulation

The difluoromethoxy group offers a compelling alternative to the more common methoxy (OCH₃) and trifluoromethoxy (OCF₃) groups in drug design. It strikes a balance of properties, offering advantages in both logD and transcellular permeability over the trifluoromethoxy group.[1][2] The replacement of a methoxy group with a difluoromethoxy group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are more resistant to enzymatic cleavage compared to the carbon-hydrogen bonds in a methoxy group, potentially reducing metabolic degradation of the parent molecule.

-

Modulation of Lipophilicity: The difluoromethoxy group is less lipophilic than the trifluoromethyl group, which can be advantageous for optimizing the overall physicochemical profile of a drug candidate.

-

Hydrogen Bond Donor Capability: The hydrogen atom in the difluoromethoxy group can act as a hydrogen bond donor, potentially introducing new interactions with biological targets.[1]

-

Conformational Control: The presence of the difluoromethoxy group can influence the preferred conformation of the molecule, which can be critical for binding to a specific target.

The Dichlorophenyl Moiety: A Scaffold for Diverse Activities

The 2,4-dichlorophenyl moiety is a common scaffold found in a variety of biologically active compounds. The chlorine atoms can contribute to the overall lipophilicity of the molecule and can be involved in halogen bonding interactions with protein targets. This substitution pattern has been explored in the development of agents with a wide range of therapeutic applications, including anticancer and antimicrobial agents.

Potential Therapeutic Applications

Given the properties of its constituent parts, this compound could serve as a valuable intermediate or core scaffold for the development of novel therapeutics in areas such as:

-

Oncology: The dichlorophenyl group is present in some anticancer agents. The addition of a difluoromethoxy group could enhance metabolic stability and cell permeability, potentially leading to more potent and effective compounds.

-

Infectious Diseases: The antimicrobial potential of chlorinated phenols is well-known. Derivatives of this compound could be explored for their activity against various pathogens.

-

Neuroscience: The ability of fluorine-containing groups to modulate CNS penetration makes this scaffold interesting for the development of drugs targeting the central nervous system.

Synthesis Strategies

While a specific synthesis for this compound is not detailed in the available literature, a general approach can be proposed based on established methods for the synthesis of difluoromethoxy-containing aromatic compounds. A common method involves the reaction of a corresponding phenol with a source of difluorocarbene.

Below is a conceptual workflow for the potential synthesis of a derivative from this compound.

Experimental Protocols

As there are no specific published studies on this compound, detailed experimental protocols for its synthesis or biological evaluation are not available. However, a general protocol for the difluoromethoxylation of a phenolic precursor can be outlined based on known procedures.

General Protocol for Difluoromethoxylation of a Phenol:

-

Reaction Setup: A solution of the starting phenol (e.g., 2,4-dichloro-5-hydroxyanisole) and a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent (e.g., DMF or acetonitrile) is prepared in a pressure vessel under an inert atmosphere.

-

Reagent Addition: The vessel is cooled, and chlorodifluoromethane (or another difluorocarbene precursor) is introduced.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature and maintained under pressure for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess pressure is carefully released. The mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield the desired difluoromethoxylated compound.

Quantitative Data

Due to the absence of published research, no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters for this compound or its direct derivatives can be provided at this time. The generation of such data would be the objective of future preclinical research.

Signaling Pathways and Logical Relationships

Without any identified biological targets or mechanisms of action for this compound, the creation of a specific signaling pathway diagram is not feasible. The logical relationship for its potential development is illustrated in the workflow diagram below.

While this compound remains an underexplored molecule in medicinal chemistry, a thorough analysis of its structural components suggests significant potential as a scaffold or intermediate for the development of novel therapeutic agents. The combination of a dichlorinated aromatic ring and a difluoromethoxy group provides a rich chemical space for generating derivatives with optimized physicochemical and pharmacokinetic properties. Future research should focus on the efficient synthesis of this core and the biological evaluation of its derivatives in various disease models. The insights gained from such studies will be crucial in determining the true value of this compound in the landscape of modern drug discovery.

References

A Comprehensive Technical Review of 2,4-Dichloro-5-(difluoromethoxy)anisole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical properties, and biological activities of 2,4-dichloro-5-(difluoromethoxy)anisole and its structurally related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, agrochemical development, and material science. This document summarizes key findings from the scientific literature, including synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of this class of halogenated aromatic compounds.

Chemical Synthesis and Properties

The synthesis of dichlorinated anisole derivatives often involves multi-step reaction sequences. A common precursor for many analogs is 2,4-dichloro-5-methoxyaniline, which can be synthesized from N-(2,4-dichloro-5-methoxyphenyl)acetamide. The acetamide is suspended in a mixture of ethanol, water, and concentrated hydrochloric acid, and heated to yield the aniline derivative.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of biological activities, including herbicidal, insecticidal, anticancer, and antimicrobial properties. The nature and position of the substituents on the anisole ring play a crucial role in determining the type and potency of the biological activity.

Herbicidal Activity

Dichlorinated anisole derivatives are known to possess herbicidal properties. For instance, 2,4-dichloroanisole is a known transformation product of the herbicides 2,4-D and Dichlorprop-p. The mechanism of action for some related compounds involves the disruption of plant growth hormones. Structure-activity relationship (SAR) studies on related classes of herbicides, such as phenoxyacetic acids and sulfonylureas, have shown that the type and position of halogen and other substituents on the aromatic ring are critical for their herbicidal efficacy. For some α-trifluoroanisole derivatives, inhibitory activity against various weeds has been observed, with certain substitution patterns leading to higher potency. For example, compound 7a, a phenylpyridine-containing α-trifluoroanisole derivative, exhibited significant inhibitory activity against several weed species with ED50 values of 13.32 g a.i./hm2 against Abutilon theophrasti and 5.48 g a.i./hm2 against Amaranthus retroflexus[1].

Insecticidal Activity

The introduction of fluorine-containing substituents into aromatic molecules has been a successful strategy in the development of novel insecticides. While specific LC50 data for this compound analogs are limited in the available literature, related fluorinated compounds have demonstrated insecticidal and repellent properties. For instance, an organosilane compound, HOE 84498, showed high activity against Culex tritaeniorhynchus and Anopheles culicifacies with an LC50 of 0.0065 mg/L[2]. The mechanism of action for such compounds can vary, but they often target the nervous system of insects.

Anticancer Activity

Several studies have explored the anticancer potential of halogenated aromatic compounds. For example, a series of 2,4-dichloro-6-methylpyrimidine derivatives were synthesized and evaluated as potential EGFR inhibitors for the treatment of non-small cell lung cancer. One promising compound, L-18, exhibited strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM[3]. Another study on 2-phenylacrylonitrile derivatives identified compound 1g2a with potent inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cells[4]. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization.

Antimicrobial Activity

Halogenated aromatic compounds have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. For example, some new azole derivatives containing a 1,2,3-triazole moiety have shown significant antifungal activity against Candida albicans, with some compounds exhibiting MIC50 values as low as 0.51 μg/mL[5]. The presence of halogen atoms can enhance the antimicrobial potency of certain molecular scaffolds.

Quantitative Biological Data

To facilitate comparison and further research, the following tables summarize the available quantitative biological data for analogs of this compound.

| Compound Class | Biological Activity | Test Organism/Cell Line | Quantitative Data (IC50, GI50, ED50, LC50, MIC) | Reference |

| Phenylpyridine α-trifluoroanisole derivatives | Herbicidal | Abutilon theophrasti | ED50 = 13.32 g a.i./hm2 | [1] |

| Phenylpyridine α-trifluoroanisole derivatives | Herbicidal | Amaranthus retroflexus | ED50 = 5.48 g a.i./hm2 | [1] |

| Organosilane compounds | Insecticidal | Culex tritaeniorhynchus | LC50 = 0.0065 mg/L | [2] |

| Organosilane compounds | Insecticidal | Anopheles culicifacies | LC50 = 0.0065 mg/L | [2] |

| 2,4-dichloro-6-methylpyrimidine derivatives | Anticancer | H1975 | IC50 = 0.65 ± 0.06 μM | [3] |

| 2-phenylacrylonitrile derivatives | Anticancer | HCT116 | IC50 = 5.9 nM | [4] |

| 2-phenylacrylonitrile derivatives | Anticancer | BEL-7402 | IC50 = 7.8 nM | [4] |

| Azole derivatives with 1,2,3-triazole | Antifungal | Candida albicans SC5314 | MIC50 = 0.51 μg/mL (for compound 4l) | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound and its analogs.

Synthesis of 2,4-dichloro-5-methoxyaniline

-

Suspension: N-(2,4-dichloro-5-methoxyphenyl)acetamide is suspended in a mixture of ethanol, water, and concentrated hydrochloric acid.

-

Heating: The suspension is stirred and heated to 70 °C.

-

Reaction Time: The reaction is allowed to proceed for 12 hours.

-

Work-up: After the reaction is complete, ethanol is partially evaporated under reduced pressure. The remaining mixture is cooled to room temperature and allowed to stand for 2 hours.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2,4-dichloro-5-methoxyaniline.

General Protocol for Broth Microdilution Assay (for MIC Determination)

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth to obtain a range of concentrations.

-

Inoculation: A standardized volume of the microbial inoculum is added to each well of a microtiter plate containing the different concentrations of the test compound.

-

Controls: Positive (microorganism without test compound) and negative (broth without microorganism) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that inhibits visible growth of the microorganism.

General Protocol for Insecticidal Bioassay (Leaf-Dip Method)

-

Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent and then diluted to various concentrations.

-

Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a specified duration.

-

Drying: The treated leaves are allowed to air-dry.

-

Insect Exposure: A known number of test insects are placed on the treated leaves in a controlled environment (e.g., Petri dishes).

-

Incubation: The insects are maintained under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration required to kill 50% of the test insects).

Signaling Pathways and Mechanisms of Action

The precise molecular signaling pathways through which this compound and its direct analogs exert their biological effects are not well-documented in the current scientific literature. However, based on the activities of related compounds, some potential mechanisms can be inferred.

For instance, the anticancer activity of some analogs may be attributed to the inhibition of key signaling molecules like EGFR or the disruption of cellular structures such as microtubules. The herbicidal action of related compounds is linked to the disruption of plant hormone signaling. The antimicrobial effects are often due to the inhibition of essential enzymes or disruption of cell membrane integrity.

Further research, including molecular docking studies and transcriptomic or proteomic analyses, is required to elucidate the specific signaling pathways modulated by this class of compounds.

Below is a generalized workflow for investigating the mechanism of action of a novel bioactive compound.

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

Conclusion

This compound and its analogs represent a class of compounds with diverse and potent biological activities. The available data suggest their potential for development as new herbicidal, insecticidal, anticancer, and antimicrobial agents. However, a significant portion of the research has focused on broader classes of halogenated aromatic compounds, and more specific studies on dichlorinated anisole derivatives with fluorinated methoxy groups are needed. Future research should aim to synthesize and screen a wider range of these specific analogs, determine their quantitative biological activities, and elucidate their molecular mechanisms of action and the signaling pathways they modulate. This will be crucial for the rational design and development of new and effective chemical agents for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Insecticidal activity of some new synthetic compounds against different mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2,4-Dichloro-5-(difluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 2,4-dichloro-5-(difluoromethoxy)anisole, a halogenated aromatic ether, is of significant interest to the pharmaceutical and agrochemical industries. The presence of chlorine atoms and a difluoromethoxy group on the anisole scaffold can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in the design of bioactive molecules. The difluoromethoxy group, in particular, is considered a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, potentially enhancing the binding affinity of a drug candidate to its target protein.

This document provides a detailed two-step protocol for the synthesis of this compound. The synthetic strategy involves the initial preparation of the key intermediate, 2,4-dichloro-5-methoxyphenol, via the dichlorination of 3-methoxyphenol. This is followed by the O-difluoromethylation of the phenolic hydroxyl group to yield the final product. The protocols are based on established methodologies for analogous transformations and are intended to provide a comprehensive guide for the laboratory-scale synthesis of this compound. Careful control of reaction conditions and thorough purification of intermediates are crucial for obtaining the desired product in high purity.

Experimental Workflow

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield | Actual Yield |

| 1 | 3-Methoxyphenol | 1.0 | 124.14 | 10.0 g | 2,4-Dichloro-5-methoxyphenol | 15.5 g | Variable |

| 1 | Sulfuryl Chloride | 2.2 | 134.97 | 23.8 g (14.3 mL) | |||

| 2 | 2,4-Dichloro-5-methoxyphenol | 1.0 | 193.03 | 5.0 g | This compound | 6.3 g | ~80-95% |

| 2 | Sodium Chlorodifluoroacetate | 2.8 | 152.46 | 11.0 g | |||

| 2 | Cesium Carbonate | 1.5 | 325.82 | 12.6 g |

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methoxyphenol

This protocol describes the dichlorination of 3-methoxyphenol using sulfuryl chloride. The regioselectivity of this reaction can be influenced by the reaction conditions, and the formation of other chlorinated isomers is possible. Purification by column chromatography is recommended to isolate the desired product.

Materials:

-

3-Methoxyphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (2.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,4-dichloro-5-methoxyphenol.

Step 2: Synthesis of this compound

This protocol for O-difluoromethylation is adapted from a reliable procedure and utilizes sodium chlorodifluoroacetate as the difluorocarbene source.

Materials:

-

2,4-Dichloro-5-methoxyphenol

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

-

Heating mantle

-

Separatory funnel

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2,4-dichloro-5-methoxyphenol (1.0 eq.) and cesium carbonate (1.5 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous DMF and deionized water (typically in a ratio of about 10:1 v/v) via syringe.

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add sodium chlorodifluoroacetate (2.8 eq.) to the mixture in one portion under a positive flow of inert gas.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C.

-

Maintain the temperature and stir the reaction for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by flash column chromatography if necessary to yield this compound.

Application Note: A Detailed Protocol for the Difluoromethoxylation of 2,4-dichloro-5-hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental procedure for the difluoromethoxylation of 2,4-dichloro-5-hydroxyanisole, a potentially valuable building block in medicinal chemistry and materials science. The protocol is adapted from established methods for the difluoromethylation of phenols, utilizing sodium chlorodifluoroacetate as a reliable and readily available difluorocarbene source. This document offers a step-by-step guide, a summary of key reaction parameters, and a visual representation of the experimental workflow to facilitate successful synthesis.

Introduction

The introduction of a difluoromethoxy group (-OCF₂H) into organic molecules is a widely employed strategy in drug discovery and development. This functional group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by acting as a lipophilic hydrogen bond donor. The difluoromethoxylation of phenols is a common approach to introduce this moiety. This protocol details a robust method for the synthesis of 2,4-dichloro-5-(difluoromethoxy)anisole from 2,4-dichloro-5-hydroxyanisole. The procedure is based on the generation of difluorocarbene from sodium chlorodifluoroacetate, which then reacts with the corresponding phenoxide.[1]

Experimental Protocol

This procedure is adapted from a general method for the difluoromethylation of phenols.[1][2]

Materials:

-

2,4-dichloro-5-hydroxyanisole

-

Sodium chlorodifluoroacetate (CF₂ClCO₂Na)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-hydroxyanisole (1.00 equiv), cesium carbonate (1.50 equiv)[2], and sodium chlorodifluoroacetate (2.80 equiv)[2].

-

Seal the flask with a rubber septum and connect it to a Schlenk line.

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Add anhydrous DMF and deionized water (e.g., a 9:1 ratio) via syringe. A typical solvent volume would be around 0.1 M concentration with respect to the starting phenol.

-

Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. The optimal temperature may need to be determined empirically, but a starting point of 100 °C is recommended based on the thermal decarboxylation of sodium chlorodifluoroacetate.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

| Parameter | Value/Description | Reference |

| Starting Material | 2,4-dichloro-5-hydroxyanisole | - |

| Reagents | Sodium chlorodifluoroacetate | [1][2] |

| Cesium Carbonate | [2] | |

| Stoichiometry | ||

| 2,4-dichloro-5-hydroxyanisole | 1.00 equiv | [2] |

| Cesium Carbonate | 1.50 equiv | [2] |

| Sodium chlorodifluoroacetate | 2.80 equiv | [2] |

| Solvent | Anhydrous DMF / Deionized Water (9:1) | [2] |

| Reaction Temperature | 80-120 °C | [1] |

| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) | - |

| Purification Method | Flash Column Chromatography | - |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

-

The reaction may generate pressure due to the release of CO₂ during the decarboxylation of sodium chlorodifluoroacetate. Ensure the system is not completely sealed and is properly vented.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the difluoromethoxylation of 2,4-dichloro-5-hydroxyanisole.

Proposed Reaction Mechanism

Caption: Simplified mechanism for the difluoromethoxylation of phenols.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole, a key intermediate in pharmaceutical and agrochemical research. The protocols outlined below are designed for scalability and are based on established chemical transformations.

I. Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process starting from the commercially available 3-methoxyaniline. The overall synthetic pathway involves an initial chlorination, followed by a diazotization and hydrolysis to the key phenol intermediate, and finally, a difluoromethylation to yield the target product.

Application Note: Purification of 2,4-Dichloro-5-(difluoromethoxy)anisole using Flash Column Chromatography

Abstract

This application note details a standard protocol for the purification of 2,4-Dichloro-5-(difluoromethoxy)anisole from a crude reaction mixture using silica gel flash column chromatography. The described methodology provides a robust starting point for researchers and chemists in drug development and organic synthesis to obtain the target compound with high purity. The protocol outlines sample preparation, column packing, elution, and fraction analysis.

Introduction

This compound is a halogenated aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine and difluoromethoxy substituents can impart unique physicochemical properties relevant to biological activity.[1] Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography using silica gel is a widely adopted, efficient, and scalable technique for the purification of moderately polar organic compounds.[2][3] This document provides a detailed procedure for the purification of this compound, which can be adapted based on specific reaction outcomes and impurity profiles. While fluorinated stationary phases can offer alternative selectivity for fluorine-containing molecules, this note focuses on the more common and accessible silica gel method.[4][5]